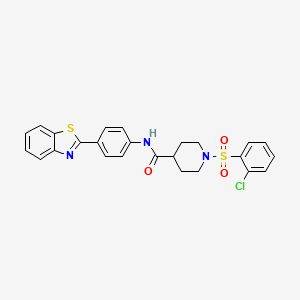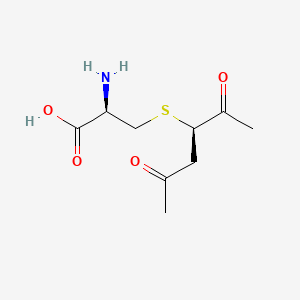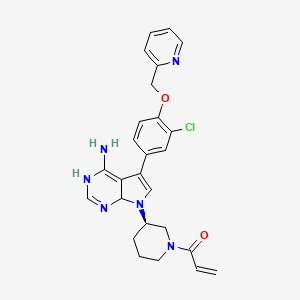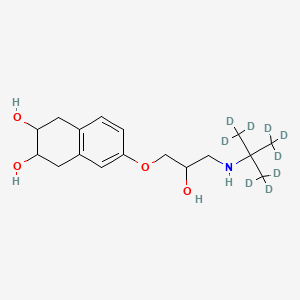
iso-Nadolol (tert-Butyl-d9)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
iso-Nadolol (tert-Butyl-d9) is a deuterium-labeled compound, specifically a deuterated form of iso-Nadolol (tert-Butyl). Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Analyse Chemischer Reaktionen
iso-Nadolol (tert-Butyl-d9) undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
iso-Nadolol (tert-Butyl-d9) has several scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the pharmacokinetics and metabolism of drugs.
Medicine: Utilized in drug development to improve the pharmacokinetic profiles of therapeutic agents.
Industry: Applied in the production of deuterium-labeled compounds for research and development purposes
Wirkmechanismus
The mechanism of action of iso-Nadolol (tert-Butyl-d9) is similar to that of its non-deuterated counterpart, iso-Nadolol (tert-Butyl). As a beta-adrenergic antagonist, it blocks the response to beta-adrenergic stimulation by inhibiting the binding of norepinephrine and epinephrine to their receptors . This results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure. The incorporation of deuterium may affect the pharmacokinetics and metabolism of the compound, potentially leading to improved therapeutic profiles .
Vergleich Mit ähnlichen Verbindungen
iso-Nadolol (tert-Butyl-d9) can be compared with other beta-adrenergic antagonists, such as:
Nadolol: A non-selective beta-adrenergic antagonist used to treat hypertension and angina.
Propranolol: Another non-selective beta-adrenergic antagonist with similar therapeutic uses.
Atenolol: A selective beta-1 adrenergic antagonist used primarily for hypertension.
The uniqueness of iso-Nadolol (tert-Butyl-d9) lies in its deuterium labeling, which can enhance its pharmacokinetic and metabolic profiles compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C17H27NO4 |
|---|---|
Molekulargewicht |
318.46 g/mol |
IUPAC-Name |
6-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-13(19)10-22-14-5-4-11-7-15(20)16(21)8-12(11)6-14/h4-6,13,15-16,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
VVBMERYDWHEPNU-GQALSZNTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC2=C(CC(C(C2)O)O)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



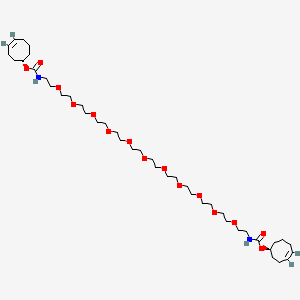
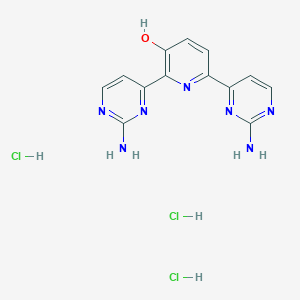
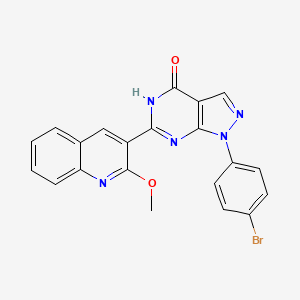

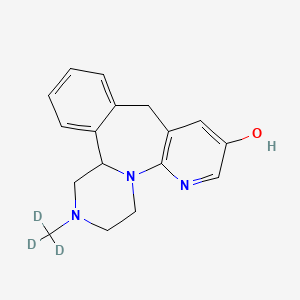
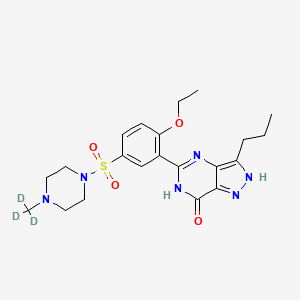

![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)

